![molecular formula C24H24N2O3S B2503165 N-[1-(苯磺酰基)-3,4-二氢-2H-喹啉-6-基]-3,4-二甲基苯甲酰胺 CAS No. 941871-72-3](/img/structure/B2503165.png)

N-[1-(苯磺酰基)-3,4-二氢-2H-喹啉-6-基]-3,4-二甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

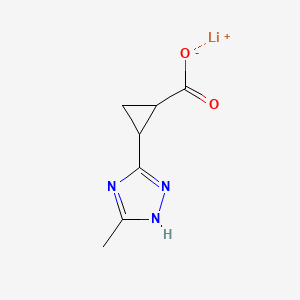

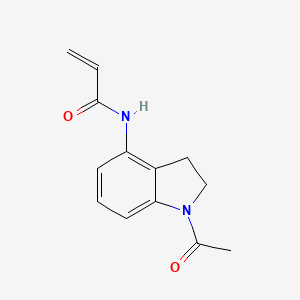

The compound "N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide" is a derivative of benzenesulfonamide with a quinoline core structure. This type of compound is of interest due to its potential biological activities, such as the ability to down-regulate NFκB activity, which is a pathway involved in inflammatory responses and cancer .

Synthesis Analysis

The synthesis of related N-(quinolin-8-yl)benzenesulfonamide derivatives typically involves the amidation reaction of 8-aminoquinoline with benzenesulfonyl chloride derivatives . In a similar context, the synthesis of nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives has been reported, which involves the treatment of the synthesized compounds with KOH followed by reaction with nickel acetate or nickel chloride to form nickel complexes . These methods provide a foundation for the synthesis of the compound , although the specific synthesis details for "N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide" are not directly provided in the papers.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various spectroscopic methods, including 1H-NMR and MS . Additionally, the molecular structures of nickel complexes derived from similar compounds have been determined by single-crystal X-ray diffraction . These techniques would likely be applicable for analyzing the molecular structure of "N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide".

Chemical Reactions Analysis

The chemical reactivity of N-(quinolin-8-yl)benzenesulfonamide derivatives has been explored in the context of their ability to suppress the NFκB pathway . Furthermore, the fragmentation pathways of these derivatives under electrospray ionization mass spectroscopy have been studied, providing insights into their potential chemical behavior and stability .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide" are not detailed in the provided papers, related compounds have been evaluated for their in vitro anticancer activity and in vivo radioprotective activity . Additionally, the fluorescent properties and antioxidant activity of benzene-fluorinated quinolinones have been investigated, suggesting that the compound may also possess these properties .

科学研究应用

抗癌和辐射防护活性

一个重要的研究领域是探索N-[1-(苯磺酰基)-3,4-二氢-2H-喹啉-6-基]-3,4-二甲基苯甲酰胺衍生物的潜在抗癌和辐射防护特性。Ghorab等人(2008年)重点介绍了新型4-(喹啉-1-基)苯磺酰胺衍生物的合成,该衍生物表现出体外抗癌活性,某些化合物显示出的细胞毒活性与参考药物阿霉素相当。此外,该系列中的一种化合物在小鼠中表现出针对γ射线的体内辐射防护活性,突出了这些衍生物在肿瘤学和防止辐射诱导损伤方面的治疗潜力(Ghorab、Ragab、Noaman、Heiba和El-Hossary,2008年)。

用于生物应用的荧光探针

研究还深入探讨了基于N-[1-(苯磺酰基)-3,4-二氢-2H-喹啉-6-基]-3,4-二甲基苯甲酰胺的荧光探针的设计和合成,用于生物应用。Ohshima等人(2010年)开发了一种用于Zn2+的荧光探针,证明了其在敏感且高效的细胞膜渗透性中的实用性。该探针及其苯磺酰基笼状衍生物展示了通过水解快速重新活化的特性,表明在活细胞中检测Zn2+的实际应用(Ohshima、Kitamura、Morita、Shiro、Yamada、Ikekita、Kimura和Aoki,2010年)。

抗菌应用

此外,喹啉与磺酰胺部分结合的合成在抗菌应用中显示出前景。一项研究提出了合成用于用作抗菌剂的新化合物,其中几种衍生物对革兰氏阳性菌表现出高活性,表明这些化合物在对抗微生物感染方面的潜力(2019年)。

化学合成和结构分析

对N-[1-(苯磺酰基)-3,4-二氢-2H-喹啉-6-基]-3,4-二甲基苯甲酰胺衍生物的合成和结构分析的研究拓宽了对其化学性质和潜在应用的理解。例如,N-(喹啉-8-基)苯磺酰胺衍生物的合成及其碎裂途径的分析提供了对它们的化学行为的见解,这可以为药物设计和开发中的未来应用提供信息(Bin Chen,2015年)。

作用机制

While the exact mechanism of action for this specific compound is not detailed in the search results, N-benzenesulfonyl derivatives of heterocycles have been found to exhibit antibacterial activity . This activity is thought to involve the generation of reactive oxygen species and reactive nitrogen species .

安全和危害

未来方向

Benzosultams, a subclass of bicyclic sulfonamides, have been found in numerous biologically active compounds and pharmaceuticals . They exhibit a wide spectrum of promising bioactivities, which have been widely utilized as inhibitors and drugs . Therefore, the development of new synthetic classes of antimicrobials based on these structures is a promising direction for future research .

属性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-17-10-11-20(15-18(17)2)24(27)25-21-12-13-23-19(16-21)7-6-14-26(23)30(28,29)22-8-4-3-5-9-22/h3-5,8-13,15-16H,6-7,14H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJKUENJSXTMAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B2503082.png)

![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)

![N-benzyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2503085.png)

![3-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid](/img/structure/B2503091.png)

![2-[2,2-Dimethylpropyl-[2-(1,2,4-triazol-1-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2503092.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2503096.png)

![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline hydrochloride](/img/structure/B2503099.png)

![N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2503100.png)

![6-Oxaspiro[4.5]decan-1-one](/img/structure/B2503101.png)